molecular formula C12H19BrCl2N2O B1440274 1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride CAS No. 1193388-83-8

1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride

Cat. No.: B1440274
CAS No.: 1193388-83-8
M. Wt: 358.1 g/mol
InChI Key: DCMVHPUPPNRCMS-UHFFFAOYSA-N
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Description

It is a biochemical used primarily in proteomics research . The molecular formula of this compound is C12H19BrCl2N2O, and it has a molecular weight of 358.1 g/mol.

Preparation Methods

The synthesis of 1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride involves several steps. The primary synthetic route includes the reaction of 3-bromophenol with 2-chloroethylpiperazine under specific conditions to form the desired compound. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form .

Chemical Reactions Analysis

1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to interact with proteins and enzymes, affecting their function and activity. detailed studies on its exact mechanism of action are limited .

Comparison with Similar Compounds

1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

  • 1-[2-(4-Bromophenoxy)ethyl]piperazine
  • 1-[2-(2-Bromophenoxy)ethyl]piperazine
  • 1-[2-(3-Chlorophenoxy)ethyl]piperazine

These compounds share similar structures but differ in the position and type of halogen atoms attached to the phenoxy group. The unique positioning of the bromine atom in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O.2ClH/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15;;/h1-3,10,14H,4-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMVHPUPPNRCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC(=CC=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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